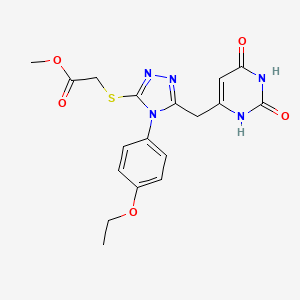

![molecular formula C13H15N5O4S B2691968 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 869068-34-8](/img/structure/B2691968.png)

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (-NHCOCH3), a sulfanyl group (-SH), and a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-triazine ring. One common method for synthesizing 1,2,4-triazines involves the reaction of a 1,3-dicarbonyl compound with hydrazine and a suitable electrophile .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazine ring is a heterocyclic ring, meaning it contains atoms of different elements (in this case, carbon and nitrogen). The sulfanyl group is a sulfur atom bonded to a hydrogen atom, and the acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amino group (-NH2) could act as a base or a nucleophile in various reactions. The carbonyl group in the acetamide could be reduced to an alcohol or reacted with a nucleophile. The sulfanyl group could potentially be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the acetamide would likely make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research into the chemical synthesis and structural analysis of triazine derivatives, including those related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, has been extensive. One study detailed the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives, indicating a methodological approach to generating triazine derivatives with potential for diverse scientific applications (Chau, Malanda, & Milcent, 1997).

Antiviral and Antimalarial Potential

The antimalarial and potential antiviral applications of sulfonamide derivatives, structurally similar to the subject compound, have been investigated. One study focused on the antimalarial sulfonamides against COVID-19, utilizing computational calculations and molecular docking studies to explore their efficacy. The research highlighted the structural features contributing to their biological activity, demonstrating the compound's relevance in the search for effective treatments against infectious diseases (Fahim & Ismael, 2021).

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have been extensively studied. For instance, compounds derived from triazine, including structures akin to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, have been synthesized and tested for their effectiveness against various bacterial and fungal strains. Such studies provide insights into the compound's potential for developing new antimicrobial agents (Patel & Shaikh, 2011).

Chemiluminescence and Photophysical Properties

The chemiluminescence properties of sulfanyl-substituted bicyclic dioxetanes, related to the chemical structure of interest, have been explored. Research into base-induced decomposition of these compounds has provided valuable insights into their photophysical properties, with potential applications in analytical chemistry and biological imaging (Watanabe et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S/c1-21-8-3-4-10(22-2)9(5-8)16-11(19)7-23-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJLCQAEPGIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC(=O)N2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

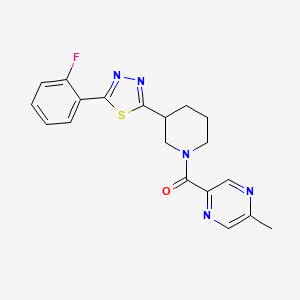

![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)

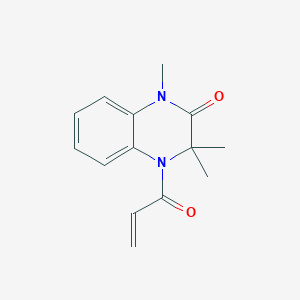

![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)

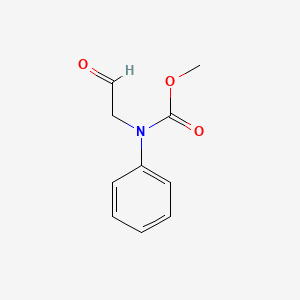

![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2691895.png)

![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2691898.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)

![4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2691904.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide](/img/structure/B2691908.png)